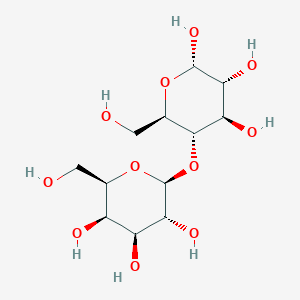
Solvent Blue 36
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Solvent Blue 36, while not directly addressed in the available literature, involves techniques similar to those used in the synthesis of complex organic molecules. For example, organic synthesis "on water" has been explored as a method that mimics nature's synthesis processes. This method benefits from water's unique properties, such as its extensive hydrogen bonding and high heat capacity, which can enhance reaction rates and selectivity without the need for organic solvents (Chanda & Fokin, 2009).
Molecular Structure Analysis
The molecular structure of dyes like Solvent Blue 36 is critical for their function. The electronic structure, particularly how electrons are distributed and how they interact with light, determines the dye's color properties. For instance, the "blue dimer," a well-studied molecular catalyst for water oxidation, showcases the importance of electronic structure in determining color and reactivity (Jurss et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of Solvent Blue 36 can be influenced by the solvent used. For example, solvent-induced controllable synthesis has been demonstrated to affect the structure and luminescent properties of metal-organic frameworks, suggesting a similar impact on dye synthesis and behavior (Lan et al., 2012). Additionally, solvent effects on the bond length alternation and charge distribution in phenol blue highlight the role of the solvent in dye chemistry, which could apply to Solvent Blue 36 as well (Murugan et al., 2009).
Physical Properties Analysis
The physical properties of dyes are significantly influenced by their molecular structure and the solvents used in their application. Studies have shown that solvents can affect the structure, morphology, and photophysical properties of chromophore-functionalized compounds, which would be relevant to understanding Solvent Blue 36's behavior in various environments (Wu et al., 2010).
Chemical Properties Analysis
The chemical properties of Solvent Blue 36, such as its reactivity and stability, are crucial for its application. Research on solvent effects on solute molecular identity shows that solvents can significantly influence the chemical identity and reactivity of solutes, including dyes. This underscores the importance of solvent choice in dye applications and synthesis (Widmer & Schwartz, 2018).
Wissenschaftliche Forschungsanwendungen
Encapsulation in Polystyrene Latex Particles
Solvent Blue 36 has been successfully encapsulated into polystyrene latex particles using miniemulsion polymerization, highlighting its potential as a nanocolorant. This process depends on various factors such as surfactant content, dye content, hydrophobe content, and homogenization time. The resultant nanocolorants exhibit a particle size below 100 nm, unimodal distribution, and a shell-core structure. These properties make Solvent Blue 36 encapsulated nanocolorants suitable for applications in aqueous ink-jet inks, color resists, high-performance coloration for polymers, and electrophotographic toners, offering new avenues for the use of this dye in technological applications (Ma Xin-sheng, 2009).
Green and Bio-Based Solvents
Research into green and bio-based solvents examines the environmental impacts and human health concerns associated with solvent use, including Solvent Blue 36. This study reviews the concept of green solvents, their properties, and characteristics that make them environmentally friendly. It also discusses the preparation of solvents from biomass as an alternative to petrochemical industry methods. This approach underlines the importance of considering environmental and health impacts in the application and development of solvents like Solvent Blue 36 (F. G. Calvo-Flores et al., 2018).
Deep Eutectic Solvent for Electrochromic Devices
Solvent Blue 36, along with other dyes and materials, is being researched for its application in green and sustainable technologies. A study involving deep eutectic solvents (DESs) used as electrolytes for electrochromic reactions showcases the potential of integrating Solvent Blue 36 in environmentally friendly electrochromic devices. This research highlights the wide temperature and potential range at which DES electrolytes can operate, making them suitable for electrochromic applications. It suggests a move towards combining green solvents with electrochromic materials for sustainable technological applications (Kai Rong et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-bis(propan-2-ylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFZMXOCPASACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041250 | |
| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solvent Blue 36 | |
CAS RN |
14233-37-5 | |
| Record name | 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14233-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(isopropylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014233375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solvent Blue 36 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(isopropylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEH7L3Y1P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




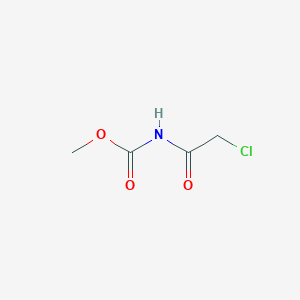
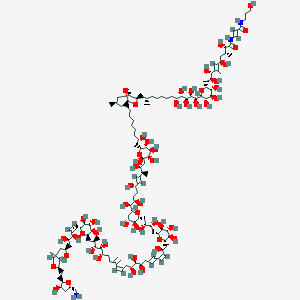


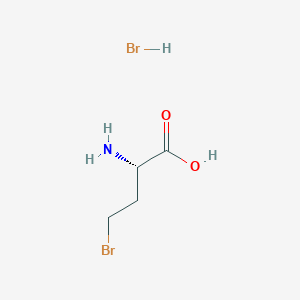

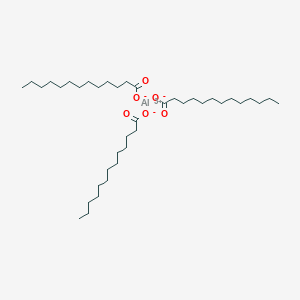

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

